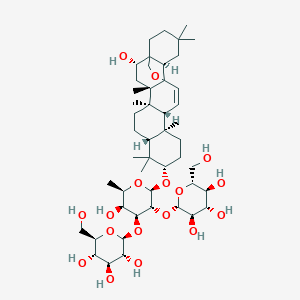
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide, also known as ATB-346, is a novel anti-inflammatory drug that has gained significant attention in recent years. It is a compound that has been designed to provide an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, and naproxen. The aim of
Mécanisme D'action
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide works by selectively inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. Unlike traditional NSAIDs, which also inhibit the activity of COX-1, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide spares COX-1, which is involved in the maintenance of gastric mucosal integrity. This selective inhibition of COX-2 by N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide results in reduced inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to reduce inflammation in various animal models of inflammatory conditions. It has also been found to reduce pain and improve joint mobility in animal models of arthritis. In clinical trials, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis and rheumatoid arthritis. It has also been found to be well-tolerated with no significant gastrointestinal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the inflammatory response. It has also been shown to have a superior safety profile compared to traditional NSAIDs, making it a safer alternative for in vivo studies. However, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide. One potential application is in the treatment of neuropathic pain, a condition that is difficult to treat with traditional pain medications. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in animal models of neuropathic pain, and further research is needed to determine its efficacy in humans. Another potential application is in the treatment of inflammatory bowel disease, a condition that affects millions of people worldwide. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been shown to be effective in animal models of inflammatory bowel disease, and clinical trials are currently underway to determine its efficacy in humans. Finally, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has the potential to be used in combination with other anti-inflammatory drugs to provide a synergistic effect, reducing inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
Conclusion:
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is a promising anti-inflammatory drug that has the potential to provide a safer and more effective alternative to traditional NSAIDs. Its selective inhibition of COX-2 results in reduced inflammation without the gastrointestinal side effects associated with traditional NSAIDs. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical and clinical trials and has been found to be effective in the treatment of various inflammatory conditions. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential applications in the treatment of neuropathic pain and inflammatory bowel disease.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to yield the final product. The synthesis method of N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been optimized to provide high yields and purity of the final product.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has been extensively studied in preclinical and clinical trials for its anti-inflammatory properties. It has been shown to be effective in the treatment of various inflammatory conditions such as arthritis, inflammatory bowel disease, and neuropathic pain. N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide has also been found to have a superior safety profile compared to traditional NSAIDs, with fewer gastrointestinal side effects.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-3,4-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C13H15N5O3 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O3/c1-4-7-18-16-13(15-17-18)14-12(19)9-5-6-10(20-2)11(8-9)21-3/h4-6,8H,1,7H2,2-3H3,(H,14,16,19) |
Clé InChI |
QZHNJVXAZQVOSH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
